molecular formula C15H23N3O B2696986 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide CAS No. 1448122-95-9

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide

Cat. No.: B2696986
CAS No.: 1448122-95-9
M. Wt: 261.369
InChI Key: JAPDAJAXJJAVMW-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl group, a cyclopropyl group, and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced via alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of cyclopentyl and cyclopropyl halides.

    Amidation Reaction: The final step involves the amidation of the pyrazole derivative with propionyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the amide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentyl-5-phenyl-1H-pyrazol-3-yl)methyl)propionamide
  • N-((1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)methyl)propionamide

Uniqueness

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class of derivatives, characterized by the presence of cyclopentyl and cyclopropyl groups. Its molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3 with a molecular weight of approximately 344.4 g/mol . The structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

This compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound reduces inflammation by decreasing edema and leukocyte migration. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
  • NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a key role in regulating immune response and inflammation.
  • Enzyme Interaction : The compound may interact with various enzymes and receptors involved in disease processes, potentially acting as a kinase inhibitor or modulating other signaling pathways.

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces inflammation in animal models. Key findings include:

Study Model Effect Observed
Study ARat adjuvant arthritisReduced edema and leukocyte migration
Study BIn vitro cytokine assaysDecreased levels of IL-6 and TNF-α

These results suggest that the compound could be beneficial in treating inflammatory diseases.

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound appears favorable compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its selective inhibition of specific pathways may reduce side effects commonly associated with broader-spectrum anti-inflammatory agents .

Research Findings and Case Studies

Several studies have evaluated the pharmacological potential of this compound:

  • In Vivo Studies : Animal models have shown promising results in terms of reducing inflammatory markers without significant toxicity. For instance, one study reported an effective dose range with minimal adverse effects observed at higher concentrations .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications to the pyrazole structure can enhance biological activity, suggesting avenues for further optimization in drug development .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPDAJAXJJAVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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